molecular formula C30H38Si2 B189174 Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane CAS No. 176977-35-8

Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

Cat. No. B189174
M. Wt: 454.8 g/mol
InChI Key: FLQNVRYMXMTJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known as Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, is a useful research compound. Its molecular formula is C30H38Si2 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Chain Hydrosilylation

Intramolecular chain hydrosilylation of alkynylphenylsilanes using a silyl cation as a chain carrier demonstrates the potential for synthesizing benzosiloles, a class of heterocyclic compounds. This process requires the trimethylsilyl group to stabilize intermediary alkenyl carbocations, indicating the critical role of silicon-containing groups in facilitating complex organic transformations (Arii et al., 2016).

Silicon-Carbon Unsaturated Compounds

The study of thermal reactions of acylpolysilanes explores the thermolysis process, producing various silylated organic molecules. These reactions highlight the versatility of silicon compounds in creating structurally diverse molecules with potential applications in materials science and organic electronics (Ishikawa et al., 1996).

Electrochemical Silylation

Electrochemical silylation of phenylacetylene with chlorotrimethylsilane and dichlorodimethylsilane demonstrates an innovative method for attaching silyl groups to organic molecules. This technique opens new avenues for the functionalization of organic compounds with silicon, enhancing their stability and reactivity (Jouikov et al., 1996).

Synthesis of Transient Silenes

The creation of transient silenes through a modified Peterson reaction illustrates the potential of silicon compounds in generating reactive intermediates for synthetic chemistry. These intermediates can undergo various transformations, leading to the formation of novel organosilicon structures (Krempner et al., 1995).

Radical-Based Reducing Agent

Utilizing tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis demonstrates the role of silicon compounds in facilitating redox reactions. This application is crucial for the development of new synthetic methodologies that are more efficient and environmentally friendly (Ballestri et al., 1991).

properties

IUPAC Name

trimethyl-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Si2/c1-24(2)32(25(3)4,26(5)6)23-21-30-18-14-28(15-19-30)11-10-27-12-16-29(17-13-27)20-22-31(7,8)9/h12-19,24-26H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQNVRYMXMTJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448251
Record name Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

CAS RN

176977-35-8
Record name Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.